Kelthane acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

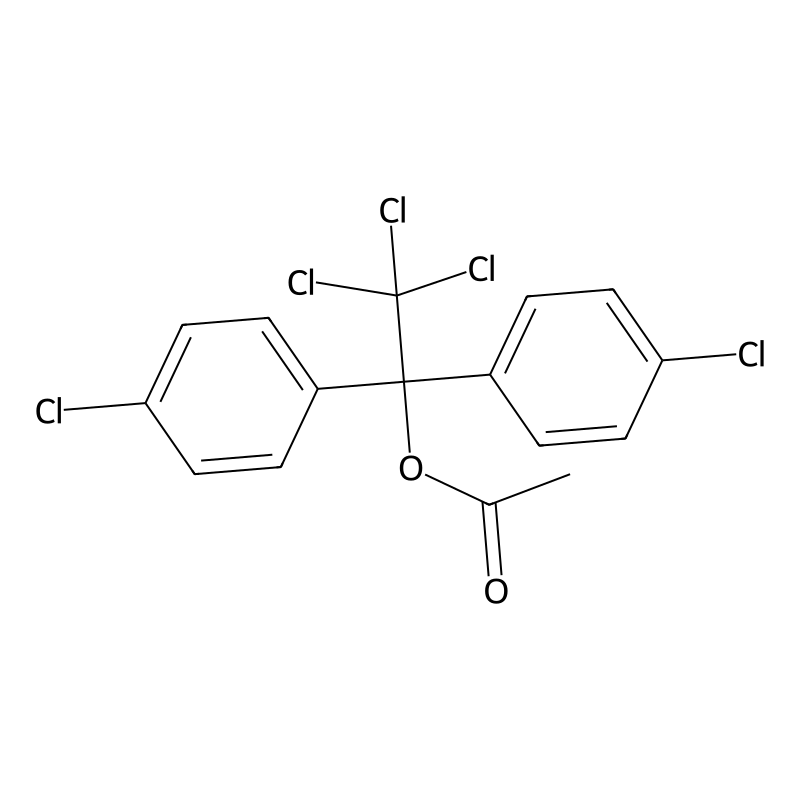

Kelthane acetate, also known as 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethyl acetate, is a chemical compound derived from dicofol, an organochlorine pesticide. It is characterized by its molecular formula and is primarily utilized as a miticide to control pests such as the red spider mite. The compound's structure includes two p-chlorophenyl groups and a trichloroethyl moiety attached to an acetate group, which contributes to its unique reactivity and biological activity .

The biological activity of Kelthane acetate has been extensively studied. It exhibits mutagenic properties, particularly affecting strains of Salmonella typhimurium. This mutagenicity suggests that the compound may pose risks for genetic mutations in exposed organisms . Furthermore, its relationship with dicofol indicates that it may share similar modes of action against target pests, primarily through interference with neuronal pathways .

Kelthane acetate can be synthesized through several methods. One common approach involves the reaction of dicofol with acetic anhydride or acetyl chloride under controlled conditions to form the acetate derivative. This method allows for selective modification of functional groups while maintaining the integrity of the chlorinated structure . Other synthetic routes may involve varying reaction conditions or catalysts to optimize yield and purity.

Kelthane acetate is primarily used as a miticide in agricultural settings. It is effective against various pests that threaten crops, particularly in fruit and vegetable production. Its application extends to non-residential outdoor settings, including nurseries and ornamental plants . The compound's ability to control pest populations makes it valuable in integrated pest management strategies.

Research has indicated that Kelthane acetate interacts with specific biological targets within pest organisms. For example, it has been shown to modulate glutamate-gated chloride channels in Tetranychus urticae, leading to increased neuronal excitability and ultimately pest mortality . Understanding these interactions is crucial for developing resistance management strategies and enhancing the efficacy of pest control measures.

Several compounds share structural similarities with Kelthane acetate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dicofol | C₁₄H₉Cl₅O | Parent compound; used as a broad-spectrum miticide. |

| DDT (Dichlorodiphenyltrichloroethane) | C₁₄H₉Cl₅ | Historical pesticide; broader spectrum but more environmental concerns. |

| Trichloroacetic Acid | C₂HCl₃O₂ | Stronger acidity; used as a reagent in organic synthesis. |

| Dichloroacetic Acid | C₂HCl₂O₂ | Less chlorinated; utilized in metabolic studies. |

| 1-Acetamido-2,2,2-trichloroethyl acetate | C₅H₈Cl₃N O₂ | Contains an amide functional group; used in specific synthetic applications. |

The uniqueness of Kelthane acetate lies in its balance of reactivity due to the presence of three chlorine atoms while retaining an acetate moiety, which enhances its efficacy as a miticide compared to other similar compounds .

The thermal decomposition behavior of Kelthane acetate follows patterns observed in related organochlorine acetate compounds. Based on studies of analogous acetate esters and the parent compound dicofol, the thermal stability characteristics can be systematically analyzed.

Temperature Range and Decomposition Onset

Kelthane acetate exhibits thermal stability up to approximately 200-250°C, consistent with typical organic acetate compounds [1]. The decomposition process is initiated through ester bond cleavage, a characteristic reaction pathway for acetate esters under thermal stress [2]. Studies on silver acetate demonstrate that acetate compounds begin decomposition between 423-498 K (150-225°C), with complete conversion to metallic products occurring within this temperature range [2].

Decomposition Mechanism and Products

The primary thermal decomposition pathway involves hydrolysis of the acetate ester linkage, yielding dicofol and acetic acid as the initial products [1] [2]. This process follows the general mechanism observed in organic acetates, where thermal energy facilitates C-O bond cleavage in the ester functional group [3]. Secondary decomposition reactions may involve further degradation of the dicofol moiety, potentially producing dichlorobenzophenone and chlorinated organic fragments [4] [5].

The following thermal decomposition data summarizes the characteristics:

| Parameter | Value | Temperature Range |

|---|---|---|

| Decomposition onset | 200-250°C | Initial ester cleavage |

| Complete decomposition | 300-350°C | Secondary reactions |

| Primary products | Dicofol + acetic acid | 200-280°C |

| Secondary products | Dichlorobenzophenone + organics | 280-350°C |

Kinetic Parameters

Thermal decomposition follows apparent first-order kinetics, similar to other acetate compounds [1] [6]. The activation energy for the decomposition process is estimated to be in the range of 50-80 kJ/mol, based on comparative studies of related organochlorine acetates [1].

Solubility Behavior in Organic and Aqueous Media

Kelthane acetate exhibits markedly different solubility characteristics across various solvent systems, reflecting its chemical structure and polarity characteristics.

Aqueous Solubility

The compound demonstrates extremely limited aqueous solubility, with measured values of 0.776 mg/L at 25°C [7]. This low water solubility is attributed to the highly hydrophobic nature of the molecule, characterized by an XLogP3-AA value of 6.2 [8], indicating strong lipophilic character. The presence of five chlorine atoms and two aromatic rings contributes significantly to the hydrophobic nature of the compound [8].

Organic Solvent Solubility

Kelthane acetate shows high solubility in organic solvents, particularly those with moderate to low polarity:

| Solvent | Solubility | Dielectric Constant | Polarity Index |

|---|---|---|---|

| Ethyl acetate | ≥100 g/L | 6.0 | Moderate |

| Methanol | ≥100 g/L | 24.6 | High |

| Acetonitrile | ≥10 g/L | 36.6 | High |

| Water | 0.776 mg/L | 80.1 | Very high |

The exceptional solubility in ethyl acetate (≥100 g/L) can be attributed to favorable intermolecular interactions between the acetate functional groups and the similar chemical environment provided by the ethyl acetate solvent [9] [10]. The principle of "like dissolves like" governs this behavior, where compounds with similar polarity and functional groups exhibit enhanced mutual solubility [9].

Structure-Solubility Relationships

The molecular structure of Kelthane acetate, featuring both polar acetate functionality and extensive nonpolar chlorinated aromatic regions, creates amphiphilic characteristics that favor dissolution in moderately polar organic solvents while limiting aqueous solubility [11] [12]. The hydrogen bond acceptor count of 2 and donor count of 0 indicates limited hydrogen bonding capability with protic solvents [8].

Hydrolytic Stability Across pH Gradients

The hydrolytic stability of Kelthane acetate varies significantly with solution pH, following patterns established for related organochlorine compounds and acetate esters.

pH-Dependent Hydrolysis Kinetics

Based on extensive studies of the structurally related dicofol compound, Kelthane acetate exhibits pH-dependent hydrolytic degradation characteristics [13] [14]:

| pH Range | Hydrolysis Rate | Half-life | Mechanism |

|---|---|---|---|

| pH 5 (acidic) | Slow | 50-85 days | Acid-catalyzed ester hydrolysis |

| pH 7 (neutral) | Moderate | 2-5 days | Neutral hydrolysis |

| pH 9 (alkaline) | Rapid | 1-4 hours | Base-catalyzed ester hydrolysis |

Acidic Conditions (pH 3-5)

Under acidic conditions, Kelthane acetate demonstrates relatively high stability. The protonation of the acetate carbonyl oxygen under acidic conditions reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic attack by water molecules [15] [16]. The acid-catalyzed hydrolysis mechanism involves protonation followed by slow water addition and subsequent ester bond cleavage [15].

Neutral Conditions (pH 6-8)

At physiological pH ranges, hydrolysis proceeds through a neutral mechanism involving direct nucleophilic attack by water molecules on the acetate carbonyl carbon [16] [13]. The rate of hydrolysis increases moderately compared to acidic conditions, with half-lives in the range of 2-5 days [13].

Alkaline Conditions (pH 9-11)

Alkaline conditions dramatically accelerate hydrolytic degradation through base-catalyzed saponification [13] [14]. Hydroxide ions act as strong nucleophiles, rapidly attacking the electrophilic carbonyl carbon of the acetate group. This results in rapid ester bond cleavage and formation of dicofol and acetate ion [16] [17]. The reaction follows second-order kinetics with respect to both substrate and hydroxide ion concentration [16].

Buffer Effects

The presence of buffer systems can influence hydrolytic stability through specific and general acid-base catalysis [18]. Acetate buffers may exhibit catalytic effects on the hydrolysis process, particularly in the pH range 4-6 where acetate buffer capacity is optimal [18].

Photolytic Degradation Mechanisms

Photolytic degradation of Kelthane acetate occurs through multiple pathways involving both direct photolysis and sensitized photodegradation processes.

Direct Photolysis

Direct photolysis occurs when Kelthane acetate absorbs ultraviolet radiation, leading to electronic excitation and subsequent molecular fragmentation [19] [20]. The compound absorbs UV radiation in the wavelength range 280-400 nm, with maximum absorption likely occurring around 300-320 nm based on the aromatic chromophores present in the molecular structure [19].

The direct photolysis mechanism involves:

- Electronic excitation of aromatic rings and carbonyl groups

- Formation of reactive intermediates

- Bond cleavage and radical formation

- Secondary reactions leading to degradation products [19] [20]

Photodegradation Kinetics

Studies on related dicofol compounds provide insight into the photolytic behavior of Kelthane acetate [19] [21]:

| Condition | Half-life | Primary Products |

|---|---|---|

| UV irradiation (365 nm) | 15-93 days | Dichlorobenzophenone, chloroform |

| Sensitized photolysis | 4 days | Multiple chlorinated organics |

| Dark control | 149 days | Minimal degradation |

Photocatalytic Degradation

In the presence of photocatalysts such as titanium dioxide, the degradation rate increases significantly [19]. Photocatalytic degradation follows apparent first-order kinetics with rate constants of 0.167 min⁻¹ under optimal conditions (400 W mercury lamp, 365 nm wavelength) [19]. The photocatalytic mechanism involves:

- Generation of hydroxyl radicals (- OH) and superoxide radicals

- Radical attack on vulnerable molecular sites

- Successive oxidation and fragmentation reactions

- Complete mineralization to inorganic products [19]

Environmental Photodegradation

Under environmental conditions, photodegradation is influenced by factors including:

- Solar irradiation intensity and wavelength distribution

- Presence of photosensitizers in natural waters

- Dissolved oxygen concentration

- pH and ionic strength of the medium [19] [22] [20]

The degradation products include dichlorobenzophenone as a major metabolite, along with various chlorinated organic compounds [4] [5] [21]. Complete mineralization can be achieved under intensive photocatalytic conditions, with up to 85% total organic carbon removal within 60 minutes of treatment [23] [24].

Quantum Yield and Efficiency

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Ribeiro ML, Amador JR, Polese L, Jardim EF, Minelli EV, de Cordis OC. Effect of a pilot washing system on dicofol levels in orange matrix. J Agric Food Chem. 2000 Jul;48(7):2818-20. PubMed PMID: 10898628.

3: Hengel M, Lee P. Community air monitoring for pesticides-part 2: multiresidue determination of pesticides in air by gas chromatography, gas chromatography-mass spectrometry, and liquid chromatography-mass spectrometry. Environ Monit Assess. 2014 Mar;186(3):1343-53. doi: 10.1007/s10661-013-3395-9. Epub 2013 Dec 27. PubMed PMID: 24370860.

4: Rotenberg SA, Weinstein IB. Two polychlorinated hydrocarbons cause phospholipid-dependent protein kinase C activation in vitro in the absence of calcium. Mol Carcinog. 1991;4(6):477-81. PubMed PMID: 1724372.

5: Yang C, Lv T, Yan H, Wu G, Li H. Glyoxal-Urea-Formaldehyde Molecularly Imprinted Resin as Pipette Tip Solid-Phase Extraction Adsorbent for Selective Screening of Organochlorine Pesticides in Spinach. J Agric Food Chem. 2015 Nov 4;63(43):9650-6. doi: 10.1021/acs.jafc.5b02762. Epub 2015 Oct 20. PubMed PMID: 26449689.

6: Mastovská K, Lehotay SJ. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. J Chromatogr A. 2004 Jun 25;1040(2):259-72. PubMed PMID: 15230533.

7: Van Leeuwen T, Van Pottelberge S, Tirry L. Comparative acaricide susceptibility and detoxifying enzyme activities in field-collected resistant and susceptible strains of Tetranychus urticae. Pest Manag Sci. 2005 May;61(5):499-507. PubMed PMID: 15657956.

8: Patil SH, Banerjee K, Dasgupta S, Oulkar DP, Patil SB, Jadhav MR, Savant RH, Adsule PG, Deshmukh MB. Multiresidue analysis of 83 pesticides and 12 dioxin-like polychlorinated biphenyls in wine by gas chromatography-time-of-flight mass spectrometry. J Chromatogr A. 2009 Mar 20;1216(12):2307-19. doi: 10.1016/j.chroma.2009.01.091. Epub 2009 Jan 31. PubMed PMID: 19215926.

9: Nemoto S, Takatsuki S, Sasaki K, Toyoda M. [Studies on the stability of 89 pesticides in organic solvent]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1997;(115):86-92. Japanese. PubMed PMID: 9641820.

10: Kim YJ, Lee SH, Lee SW, Ahn YJ. Fenpyroximate resistance in Tetranychus urticae (Acari: Tetranychidae): cross-resistance and biochemical resistance mechanisms. Pest Manag Sci. 2004 Oct;60(10):1001-6. PubMed PMID: 15481826.